1-(4-(tert-butyl)phenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
1-(4-(tert-butyl)phenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a complex organic compound that features a combination of tert-butyl, phenyl, fluorophenyl, and tetrazolyl groups
Mechanism of Action
Target of Action
Thetert-butyl group is known to have unique reactivity patterns and finds large applications in synthetic organic chemistry .
Mode of Action
Thetert-butyl group is known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations .
Biochemical Pathways
Thetert-butyl group is known to have implications in various biosynthetic and biodegradation pathways .
Pharmacokinetics
Compounds withboronic acids and their esters are known to be marginally stable in water, which could impact their bioavailability .
Result of Action
Thetert-butyl group is known to have a unique reactivity pattern, which could potentially result in various chemical transformations .
Action Environment
It is known that compounds withboronic acids and their esters are only marginally stable in water , suggesting that the compound’s stability could be influenced by the presence of water in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(tert-butyl)phenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the tert-butylphenyl intermediate: This step involves the alkylation of phenyl compounds with tert-butyl halides under basic conditions.
Introduction of the fluorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the phenyl ring.
Formation of the tetrazole ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile compound.
Coupling reactions: The final step involves coupling the intermediates to form the desired urea compound. This can be done using carbodiimide coupling agents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(tert-butyl)phenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and tetrazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation products: Oxides, ketones.
Reduction products: Amines, alcohols.
Substitution products: Halogenated compounds, substituted tetrazoles.
Scientific Research Applications
1-(4-(tert-butyl)phenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other complex molecules used in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-(tert-butyl)phenyl)-3-(phenyl)urea: Lacks the fluorophenyl and tetrazole groups, resulting in different chemical properties and applications.
1-(4-(tert-butyl)phenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea:
Uniqueness
1-(4-(tert-butyl)phenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both fluorophenyl and tetrazole groups, which confer specific chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O/c1-19(2,3)13-7-9-15(10-8-13)22-18(27)21-12-17-23-24-25-26(17)16-6-4-5-14(20)11-16/h4-11H,12H2,1-3H3,(H2,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSFMRBGHYZFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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